molecular formula C16H20N2O4S2 B2875033 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide CAS No. 2309604-07-5

2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide

Cat. No.: B2875033
CAS No.: 2309604-07-5
M. Wt: 368.47
InChI Key: PFJYMBDPPPHGMS-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide is a sulfamoyl benzamide derivative characterized by a benzamide core substituted with a methoxy group at position 2 and a sulfamoyl group at position 4. The sulfamoyl moiety is further functionalized with a branched 2-methyl-2-(thiophen-3-yl)propyl chain. This structure combines aromatic, sulfonamide, and heterocyclic (thiophene) elements, which are common in bioactive molecules targeting enzymes, receptors, or viral proteins .

Properties

IUPAC Name

2-methoxy-5-[(2-methyl-2-thiophen-3-ylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-16(2,11-6-7-23-9-11)10-18-24(20,21)12-4-5-14(22-3)13(8-12)15(17)19/h4-9,18H,10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJYMBDPPPHGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy group through a methylation reaction. The sulfamoyl group can be introduced via a sulfonation reaction, followed by coupling with the thiophene ring through a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfamoyl benzamides are a versatile class of compounds with modifications influencing their pharmacological profiles. Below is a detailed comparison of the target compound with structurally or functionally related derivatives:

Structural Analogues in Antiviral Research

  • NVR 3-778: A sulfamoyl benzamide (SBA) capsid assembly modulator for hepatitis B virus (HBV). It reduces HBV DNA levels in vivo and exhibits synergy with PEG-interferon.
  • Compound 46 : A 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide derivative with a thiophen-2-yl group. It shares the sulfamoyl benzamide scaffold and thiophene moiety but differs in substituent positions (thiophen-3-yl vs. thiophen-2-yl) and synthetic route (late-stage sulfonyl chloride formation using Pyry-BF4/MgCl2) .

Antidiabetic Sulfamoyl Benzamides

  • Compounds 2, 6, 7, 8, 10 : These glucokinase (GK) activators feature sulfamoyl benzamide structures with variable substituents. Molecular docking reveals critical H-bond interactions between the benzamide carbonyl and Arg63 on GK (bond distances: 3.1–3.4 Å). The target compound’s methoxy and thiophene groups may enhance lipophilicity or binding affinity compared to these derivatives .

Antifungal Derivatives

  • LMM5 and LMM11: Sulfamoyl benzamides with benzyl(methyl)sulfamoyl or cyclohexyl(ethyl)sulfamoyl groups. These compounds, tested against fungal strains, highlight the role of sulfamoyl flexibility in bioactivity.

Data Table: Comparative Analysis of Sulfamoyl Benzamides

Compound Name Key Substituents Therapeutic Area Key Findings/Activity Reference
Target Compound 2-methoxy, 5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl} Undisclosed Structural analog of bioactive SBAs N/A
NVR 3-778 Sulfamoyl benzamide (undisclosed substituents) Antiviral (HBV) Phase IB efficacy, DNA reduction
Compound 46 () 5-chloro-2-methoxy, thiophen-2-yl Undisclosed Synthesized via sulfonyl chloride method
GK Activators (Compounds 2,6,7,8,10) Varied sulfamoyl/benzamide groups Antidiabetic H-bond with GK Arg63 (3.1–3.4 Å)
LMM5/LMM11 Benzyl(methyl)sulfamoyl, cyclohexyl(ethyl)sulfamoyl Antifungal Activity against fungal strains

Research Findings and Implications

  • Antiviral Potential: SBAs like NVR 3-778 demonstrate that sulfamoyl benzamides can disrupt viral capsid assembly. The target compound’s thiophene group may improve target specificity or pharmacokinetics .
  • Enzyme Modulation : The H-bond interaction with GK’s Arg63 (observed in antidiabetic analogs) suggests that the target’s methoxy group could stabilize similar interactions, warranting docking studies .
  • Synthetic Accessibility : Late-stage sulfonamide formation () offers a scalable route for derivatives, though steric hindrance from the 2-methylpropyl chain may require optimization .

Biological Activity

2-Methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide is a compound characterized by its unique structure, which includes a methoxy group, a thiophene moiety, and a sulfamoyl group. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various fields, including neuropharmacology and anti-inflammatory research.

Chemical Structure and Properties

The chemical formula for 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, with a molecular weight of 346.4 g/mol. Its structural features contribute to its biological activity, particularly in modulating neurochemical pathways and inflammatory responses.

Biological Activity Overview

The biological activities associated with 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide include:

  • Neuroleptic Effects : Similar compounds have demonstrated neuroleptic activity, indicating potential use in treating psychotic disorders. Research has shown that benzamide derivatives can inhibit apomorphine-induced stereotyped behavior in animal models, suggesting dopaminergic modulation .
  • Anti-inflammatory Properties : Compounds containing sulfamoyl groups are often investigated for their anti-inflammatory effects. Studies on related structures indicate that they may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Experimental Data

  • Neuroleptic Activity : A study evaluating the neuroleptic effects of benzamide derivatives found that modifications to the molecular structure significantly enhanced their potency. For instance, compounds with specific substituents exhibited up to 15 times greater activity compared to standard treatments like metoclopramide . This suggests that 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide may similarly exhibit enhanced neuroleptic properties.
  • Anti-inflammatory Mechanisms : Research on related thiophene-containing compounds has shown their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. These compounds have been associated with reduced levels of prostaglandins, leading to decreased inflammation . The sulfamoyl group in our compound may facilitate similar interactions.

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) relevant to 2-methoxy-5-{[2-methyl-2-(thiophen-3-yl)propyl]sulfamoyl}benzamide:

Compound NameStructure FeaturesBiological ActivityReference
Compound ABenzamide with alkyl substitutionNeuroleptic effects
Compound BThiophene derivativeAnti-inflammatory
Compound CSulfamoyl derivativeCOX inhibition

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